2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane typically involves the bromination and chlorination of phenol derivatives followed by cyclization to form the dioxolane ring. One common method involves the bromination of 2-chlorophenol with bromine in the presence of a catalyst, followed by chlorination to introduce the second chlorine atom . The resulting 4-bromo-2,5-dichlorophenol is then reacted with ethylene glycol under acidic conditions to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dichlorophenol: A precursor in the synthesis of 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane.
Bromophos: An organophosphate insecticide with a similar brominated and chlorinated phenyl structure.
Leptophos: Another organophosphate compound with related chemical properties.
Uniqueness
This compound is unique due to its dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2,5-dichlorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c10-6-4-7(11)5(3-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKTDHHEWBLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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